

Ranitidine: A Comprehensive Technical Overview of its Molecular Formula and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Raluridine*

Cat. No.: *B1678791*

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This technical guide provides an in-depth analysis of the molecular formula and chemical properties of ranitidine, a histamine H2-receptor antagonist. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Molecular Formula

Ranitidine is chemically described as N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine.^[1] Its molecular formula is C₁₃H₂₂N₄O₃S.^{[2][3]} The hydrochloride salt is the most common form, with the empirical formula C₁₃H₂₂N₄O₃S·HCl.^{[1][4]}

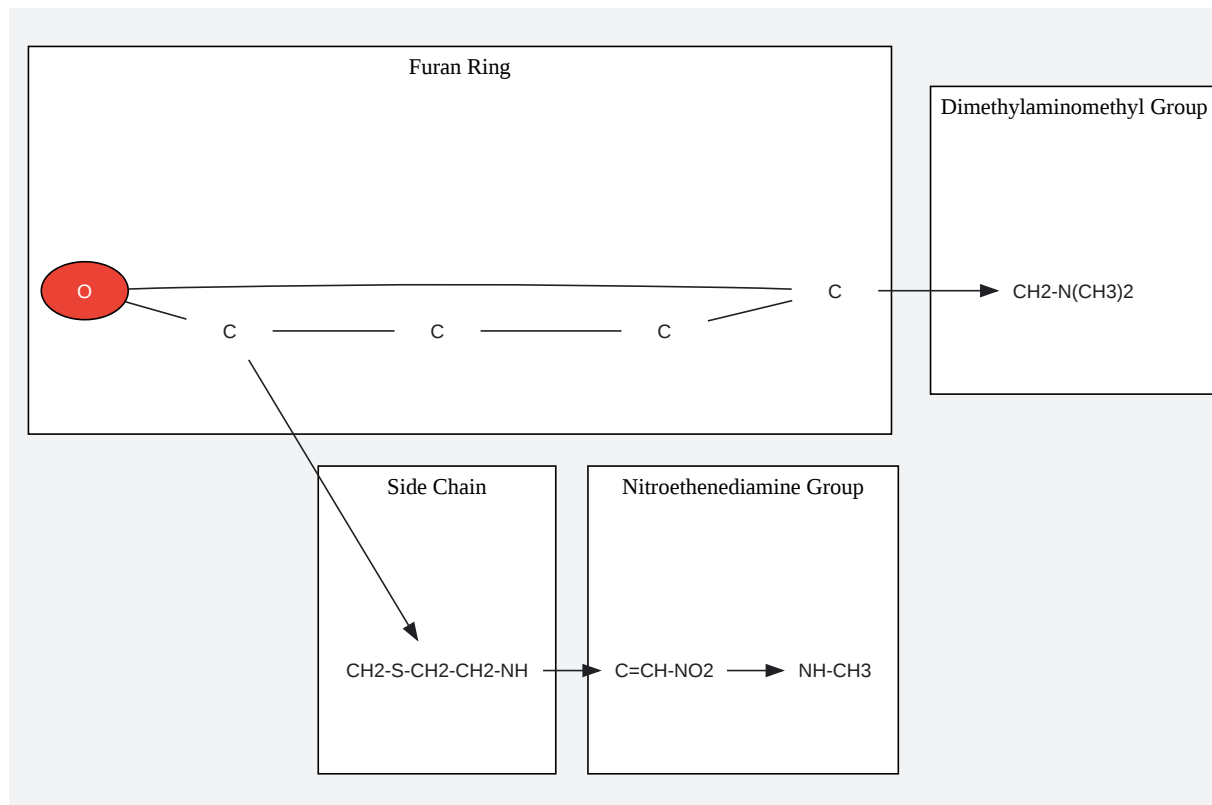
Physicochemical Properties

Ranitidine hydrochloride is a white to pale yellow, granular substance with a slightly bitter taste and a sulfur-like odor. A comprehensive summary of its quantitative physicochemical properties is provided in the table below.

Property	Value	Source(s)
Molecular Formula	C13H22N4O3S	
Molecular Weight	314.41 g/mol	
Molecular Weight (HCl salt)	350.87 g/mol	
Melting Point	69-70 °C	
Melting Point (HCl salt)	133-134 °C	
pKa	2.7 (side chain), 8.2 (dimethylamino)	
LogP (Octanol-Water Partition Coefficient)	0.2	
Water Solubility	Soluble	
Solubility (HCl salt)	Freely soluble in water and acetic acid; soluble in methanol; sparingly soluble in ethanol; practically insoluble in chloroform.	
UV/Vis. λ_{max}	230, 325 nm	

Chemical Structure

The chemical structure of ranitidine consists of a furan ring with a dimethylaminomethyl substituent, connected via a methylsulfany]ethyl chain to a nitroethenediamine group.



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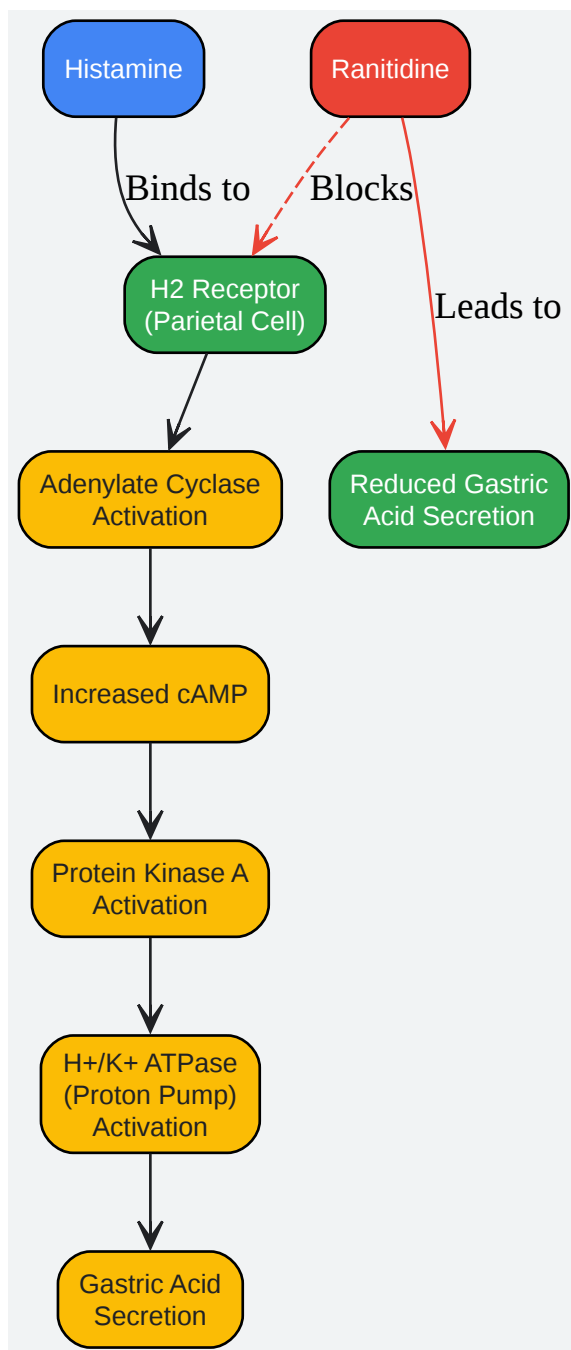
Caption: Chemical structure of Ranitidine.

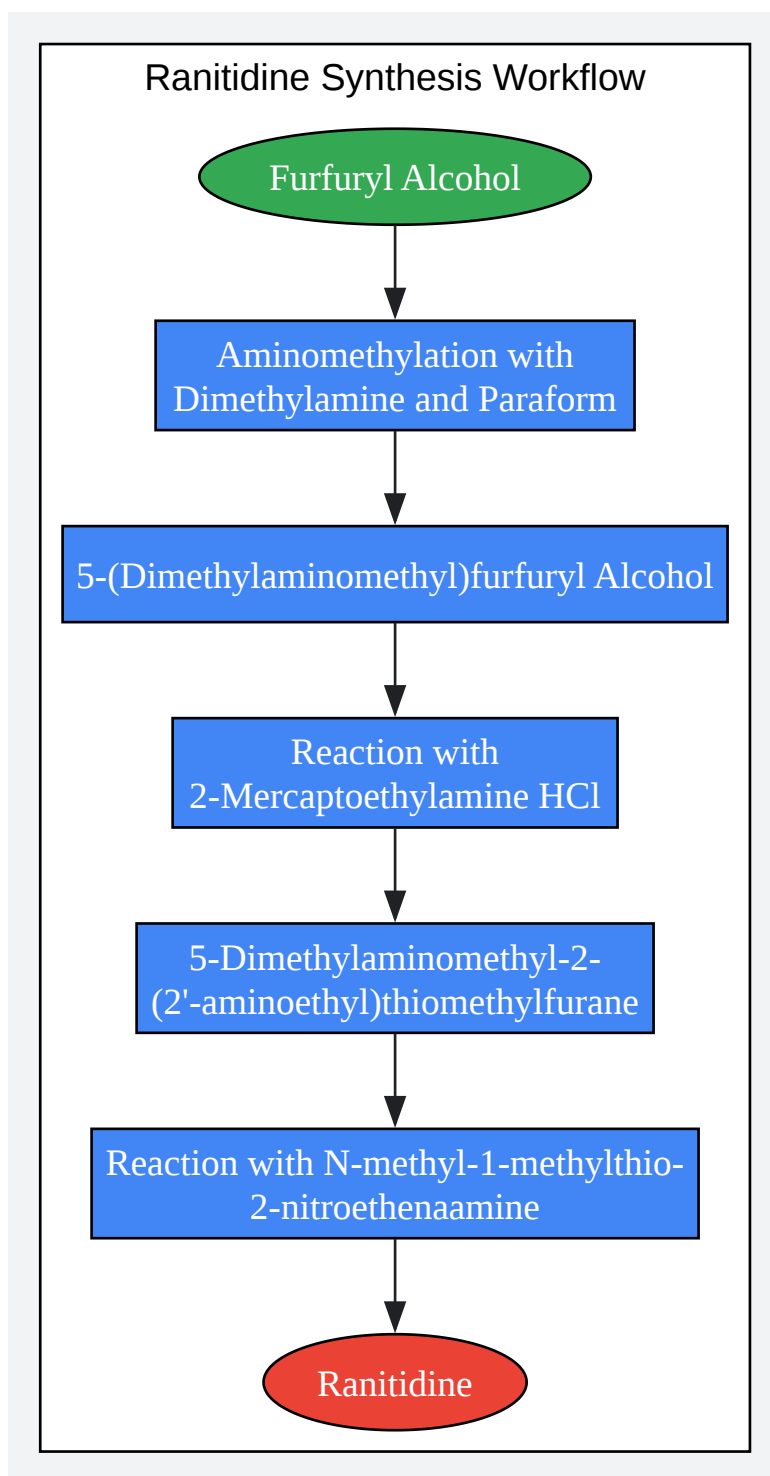
Stability

Ranitidine hydrochloride is sensitive to light and moisture. Its stability is influenced by pH, temperature, and the presence of other substances. In aqueous solutions, it is most stable at a pH range of 6.5 to 7.5. Ranitidine hydrochloride injection is reported to be stable for up to 48 hours at room temperature when diluted with most IV solutions. However, its stability can be compromised in certain infusion fluids, such as 5% dextrose with lactated Ringer's injection. Studies have shown that ranitidine solutions can be stable for extended periods when refrigerated or frozen. Degradation can occur under acidic, basic, and oxidative stress conditions.

Mechanism of Action: Histamine H2-Receptor Antagonism

Ranitidine is a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors, which are located on the parietal cells of the stomach lining. This blockade prevents histamine from stimulating gastric acid secretion.





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- To cite this document: BenchChem. [Ranitidine: A Comprehensive Technical Overview of its Molecular Formula and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678791#ranitidine-molecular-formula-and-chemical-properties]

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